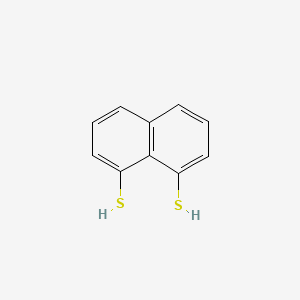

Naphthalene-1,8-dithiol

Description

Structural Significance of Peri-Substituted Naphthalene (B1677914) Derivatives in Organic and Inorganic Chemistry

In organic chemistry, peri-substitution refers to the placement of two substituents at the 1 and 8 positions of a naphthalene ring system. wikipedia.orgst-andrews.ac.uk The rigid carbon skeleton of naphthalene forces these substituents into close proximity, with a typical separation of about 2.5 Å. wikipedia.orgst-andrews.ac.uk This distance is significantly shorter than the separation of ortho-substituents on a benzene (B151609) ring (approximately 3.3 Å) and is often within the sum of the van der Waals radii of the substituent atoms. wikipedia.orgscite.ai

This inherent strain and the potential for transannular interactions lead to the development of compounds with remarkable properties and reactivity. st-andrews.ac.ukresearchgate.net A classic example is 1,8-bis(dimethylamino)naphthalene, which is known as "Proton Sponge" due to its exceptionally high basicity, stemming from the relief of steric strain upon protonation between the two nitrogen atoms. wikipedia.org Other notable examples include 1,8-bis(diphenylphosphino)naphthalene (B1270871) (dppn), which serves as a chelating ligand with a specific bite angle, and the disulfide of naphthalene-1,8-dithiol, which is a precursor for ligand synthesis. wikipedia.org The unique geometry of peri-substituted naphthalenes is strategically utilized to stabilize otherwise fleeting chemical species and to study fundamental bonding questions in main group and transition metal chemistry. st-andrews.ac.ukresearchgate.net

| Property | Description | Reference |

| Substitution Positions | 1 and 8 on the naphthalene core | wikipedia.orgst-andrews.ac.uk |

| Approximate Peri-Distance | ~2.5 Å | wikipedia.orgst-andrews.ac.uk |

| Primary Consequence | Steric strain and repulsive interactions between substituents | scite.ai |

| Structural Response | Distortion of the naphthalene backbone; potential for direct bond formation between peri-atoms | scite.ai |

The Foundational Role of Dithiol Ligands in Modern Chemical Synthesis and Materials Design

Dithiol ligands are a class of compounds containing two thiol (-SH) functional groups that are fundamental building blocks in coordination chemistry and materials science. nih.govacs.org The sulfur atoms in these ligands are excellent donors, forming stable coordination complexes with a wide range of transition and main group metals. researchgate.net this compound serves as a classic example of a rigid dithiol ligand that can chelate to a metal center.

A key feature of many dithiolene complexes is the "non-innocent" nature of the ligand. nih.govresearchgate.netnih.gov Unlike "innocent" ligands that simply act as electron donors, dithiolenes are redox-active and can exist in three different oxidation states: the fully reduced dianionic dithiolate (ene-1,2-dithiolate), a neutral radical monoanion, and the fully oxidized neutral dithione. nih.gov This redox activity complicates the assignment of a formal oxidation state to the central metal atom and gives rise to a rich and complex electronic structure, which is often responsible for the unique properties of the resulting complexes. nih.govresearchgate.net

The strong affinity of thiol groups for metal surfaces, particularly gold, makes dithiol ligands crucial in nanotechnology and materials design. acs.orgacs.org They are used to create self-assembled monolayers (SAMs), which are ordered molecular layers that can modify surface properties or act as components in molecular electronic devices. acs.orgacs.org Aromatic dithiols, such as naphthalene-based systems, are noted for providing enhanced thermal stability in such applications. Furthermore, dithiol ligands play a critical role in the synthesis of inorganic nanoparticles, where they can control the particle's size, morphology, and colloidal stability, and provide a chemical handle for further functionalization. acs.orgresearchgate.netnih.gov

Historical Development and Evolution of this compound Research Trajectories

The study of naphthalene and its derivatives has a long history, beginning with its commercial production from coal tar and later from petroleum. nih.gov Early research focused on establishing synthetic routes to various substituted naphthalenes. wikipedia.org The synthesis of peri-substituted compounds often relies on precursors like 1,8-dinitronaphthalene (B126178) or 1-amino-naphthalene-8-sulfonic acid. wikipedia.org A significant advancement in the field was the development of 1,8-dilithionaphthalene in the 1970s, which serves as a versatile intermediate for introducing a variety of elements at the peri positions. wikipedia.orgacs.org

Research specifically involving sulfur-containing peri-naphthalenes can be traced back to at least the mid-1960s with studies on naphthalene 1,8-disulfide (naphtho[1,8-cd]-1,2-dithiole), the oxidized, cyclic form of this compound. acs.org A central and enduring theme in the research on peri-substituted systems has been the debate over the nature of the interaction between the two substituents—whether it constitutes a weak chemical bond or simply a strained repulsive interaction. researchgate.net

In coordination chemistry, naphthalene-1,8-dithiolate has been used as a ligand to create complexes with metals like titanium. researchgate.net These studies aimed to understand how the rigid naphthalene backbone and the constrained geometry of the resulting six-membered metallacycle influence the complex's structure and dynamic behavior in solution. researchgate.net The synthesis of related structures, such as the eight-membered ring system in 1H,5H-Naphtho[1,8-ef] wikipedia.orgCurrent time information in Bangalore, IN.dithiocin, demonstrates the continued exploration of new chemical entities derived from peri-substituted naphthalene synthons. oup.com

Interdisciplinary Research Domains Integrating this compound: A Comprehensive Overview

The unique characteristics of this compound have made it a valuable compound across several scientific disciplines.

Coordination Chemistry : As a rigid dithiolate ligand, it is used to synthesize metal complexes with constrained geometries. researchgate.net Its reaction with titanocene (B72419) dicarbonyl, for example, produces titanocene 1,8-dithiolato-naphthalene, a complex whose conformational dynamics have been studied to understand the influence of the rigid polycyclic aromatic backbone. researchgate.net It also forms complexes with other metals, such as rhodium, where it acts as a bidentate ligand, creating specific chelate ring structures. researchgate.net

Materials Science and Nanotechnology : The two thiol groups can anchor the molecule to metal surfaces, making it a prime candidate for the formation of self-assembled monolayers (SAMs) on substrates like gold. acs.org The rigid aromatic structure provides thermal stability to these monolayers, a desirable property for applications in molecular electronics and sensors. Its derivatives are also investigated for creating functional materials; for instance, dithio naphthalenediimide compounds have been synthesized and evaluated for potential applications. google.com

Catalysis : Metal dithiolene complexes are known to be active in various catalytic processes. While specific applications of this compound complexes in catalysis are an area of ongoing research, the fundamental properties it shares with other non-innocent dithiolene ligands make it a promising scaffold for developing new catalysts. researchgate.net

Supramolecular Chemistry : The well-defined and rigid structure of the naphthalene-1,8-diyl backbone makes it an excellent scaffold for building larger, complex supramolecular structures. researchgate.net It serves as a model system for investigating weak intramolecular forces and through-space interactions that are critical for molecular recognition and the design of molecular machines.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key identifiers and computed properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₈S₂ | nih.gov |

| Molecular Weight | 192.3 g/mol | nih.gov |

| CAS Number | 25079-77-0 | nih.govepa.gov |

| Appearance | Solid | |

| InChIKey | GMHNWMFGZBBHPP-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,8-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHNWMFGZBBHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S)C(=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50413085 | |

| Record name | Naphthalene-1,8-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25079-77-0 | |

| Record name | Naphthalene-1,8-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reactive Pathways of Naphthalene 1,8 Dithiol

Established Synthetic Routes to Naphthalene-1,8-dithiol

This compound, a key organosulfur compound, is synthesized through various established methodologies. These routes primarily involve the transformation of naphthalene (B1677914) derivatives through the introduction of thiol functionalities.

Synthesis from Naphthalene-1,8-dibromide via Thiolation and Subsequent Hydrolysis

A prevalent and well-documented method for the laboratory-scale synthesis of this compound involves a two-step process starting from naphthalene-1,8-dibromide. oup.com The initial step is a thiolation reaction where naphthalene-1,8-dibromide is treated with a thiolating agent, most commonly thiourea, in a suitable solvent such as 95% ethanol. oup.com This reaction is typically carried out under reflux conditions for several hours to form a bis(isothiouronium) salt intermediate. oup.com

Following the formation of the salt, the second step involves its hydrolysis. The intermediate salt is subjected to basic hydrolysis, for instance, by refluxing with an aqueous solution of a strong base like potassium hydroxide (B78521) under a nitrogen atmosphere. oup.com Subsequent acidification of the resulting alkaline solution with a mineral acid, such as hydrochloric acid, precipitates the crude this compound, which can then be collected by filtration. oup.com This procedure is known to produce the target dithiol in high purity and yield. oup.com

A summary of a typical reaction procedure is presented below:

| Step | Reagents & Conditions | Product | Yield | Reference |

| Thiolation | Naphthalene-1,8-dibromide, Thiourea, 95% Ethanol, Reflux (4h) | Bis(isothiouronium) salt | - | oup.com |

| Hydrolysis | Bis(isothiouronium) salt, Potassium hydroxide (aq), Reflux (1h, N₂ atm) | Naphthalene-1,8-dithiolate | - | oup.com |

| Acidification | Naphthalene-1,8-dithiolate solution, Hydrochloric acid (aq) | This compound | 99% | oup.com |

Alternative Preparative Strategies: Catalytic Hydrogenation of Naphthalene Disulfides

For larger-scale and industrial production, an alternative strategy involves the catalytic hydrogenation of naphthalene-1,8-disulfide. This method is often preferred for its scalability and efficiency. The process begins with the oxidation of this compound to its corresponding disulfide, naphthalene-1,8-disulfide. This disulfide is then subjected to catalytic hydrogenation to yield the desired dithiol.

This reduction is performed under controlled temperature and pressure conditions to ensure high yield and purity of the final product. While specific catalysts are often proprietary, platinum- or palladium-based catalysts, such as Pt/C or Pd/C, are commonly employed for the hydrogenation of sulfur-containing aromatic compounds. google.com The process offers a more streamlined approach for industrial applications compared to the multi-step synthesis from the dibromide.

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Procedures

The enhancement of yield and optimization of reaction conditions are critical aspects of synthesizing this compound and related compounds. Research into similar heterocyclic formations has shown that adjustments to reaction parameters can significantly improve outcomes. For instance, in the synthesis of related dithiolo compounds, elevating the reaction temperature and modifying the stoichiometry of reagents have led to improved yields and reduced reaction times. mdpi.com In one study, increasing the temperature to 175 °C and reducing the amount of sulfur used resulted in a 40 to 50% decrease in reaction duration. mdpi.com

For the synthesis from naphthalene-1,8-dibromide, a modification of the procedure reported by Zweig and Hoffmann has been shown to produce excellent yields. oup.comacs.org This involves careful control of the hydrolysis and acidification steps to maximize the precipitation and recovery of the pure dithiol. oup.com Furthermore, in palladium-catalyzed thiolation reactions to form aryl thiols, the choice of base and solvent can influence the reaction yield. For example, while LiHMDS in toluene (B28343) at 110°C provides excellent results, using NaOtBu as the base or DME as the solvent can lead to slightly lower yields. nih.gov Lowering the reaction temperature can also be effective, although it may necessitate longer reaction times. nih.gov

Fundamental Chemical Transformations of this compound

The two proximate thiol groups on the naphthalene core endow this compound with a unique reactivity, particularly in oxidative reactions.

Oxidative Reactions and Formation of Related Sulfur Compounds

The thiol groups of this compound are susceptible to oxidation, leading to the formation of various sulfur-containing compounds, most notably the corresponding disulfide. This transformation is a fundamental reaction of this dithiol.

The oxidation of this compound readily yields naphthalene-1,8-disulfide, a stable seven-membered ring compound. acs.org This intramolecular oxidative cyclization forms a sulfur-sulfur bond and is a key reaction in the chemistry of peri-dithiols. The disulfide itself is a crucial precursor in the catalytic hydrogenation route back to the dithiol, making this oxidation a reversible and synthetically important process. The reaction can be effected by various oxidizing agents. For instance, treatment of 1,8-naphthalene dithiols with thionyl chloride in the presence of pyridine (B92270) can lead to the formation of related trisulfide-2-oxides, which upon heating can eliminate sulfur monoxide to yield the 1,8-naphthalene disulfide. researchgate.net

Generation of Naphthalene-1,8-disulfonic Acid

The production of naphthalenedisulfonic acids is typically achieved through the sulfonation of naphthalene using sulfuric acid or oleum. google.com The distribution of the resulting isomers is highly dependent on the reaction conditions, particularly temperature. While sulfonation at lower temperatures tends to favor the formation of alpha-position sulfonic acids (like the 1,5-isomer), higher temperatures can lead to a mixture of isomers, including the 2,6- and 2,7-derivatives. google.comlibretexts.org

The synthesis of specific isomers such as naphthalene-1,5-disulfonic acid (Armstrong's acid) involves reacting naphthalene with oleum. wikipedia.orgchemicalbook.com Further sulfonation can lead to trisulfonic acid derivatives. wikipedia.org The general process for producing naphthalenedisulfonic acids involves heating naphthalene with an excess of concentrated sulfuric acid or oleum. google.compatsnap.com For instance, a mixture of naphthalene and concentrated sulfuric acid can be heated to temperatures in the range of 165-175°C to yield a mixture of disulfonic acid isomers. patsnap.com Although various isomers are well-documented, the isolation of pure naphthalene-1,8-disulfonic acid from these mixtures requires specific procedures, as it is often not the primary product under typical sulfonation conditions. This isomer serves as a crucial precursor for subsequent reactions to introduce other functional groups, eventually leading to this compound.

Table 1: Naphthalene Sulfonation Conditions and Products

| Reactants | Temperature | Key Products | Reference |

|---|---|---|---|

| Naphthalene, Oleum | 20-35°C, then 55°C | Naphthalene-1,5-disulfonic acid, Naphthalene-1,6-disulfonic acid | chemicalbook.com |

| Naphthalene, Conc. H₂SO₄ | 165-175°C | 2,6-Naphthalene disulfonic acid, 2,7-Naphthalene disulfonic acid | patsnap.com |

Mechanistic Investigations of Thiol Oxidation

The thiol groups of this compound are susceptible to oxidation, leading to the formation of a disulfide bridge. This intramolecular cyclization is a common reactive pathway for 1,8-disubstituted naphthalenes. The oxidation can be initiated by a variety of reagents, including atmospheric oxygen, halogens (especially iodine), and metal ions. researchgate.net

The general mechanism for the aerobic oxidation of thiols to disulfides can proceed through either a radical or an ionic pathway. researchgate.net In photocatalyzed aerobic oxidation, a plausible mechanism involves the generation of thiyl radicals (RS•) under light irradiation. These radicals then couple to form the disulfide (RSSR). acs.org This process can be enhanced by a photocatalyst, such as Cu₂O, which generates electron-hole pairs. The holes react with the thiol molecules to form thiyl radicals, while the electrons reduce oxygen to form superoxide (B77818) radicals, which can also participate in the generation of more thiyl radicals. acs.org

The initial oxidation product of a thiol is often a sulfenic acid (RSOH). rsc.org This intermediate can then react with another thiol molecule to form the disulfide. Alternatively, it can be further oxidized to sulfinic acid (RSO₂H) and subsequently to sulfonic acid (RSO₃H). rsc.org In the case of this compound, the proximity of the two thiol groups strongly favors the formation of the intramolecular disulfide, naphtho[1,8-cd]-1,2-dithiole. The electrochemical oxidation and reduction potentials of this disulfide have been investigated, providing insight into the electronic properties of the sulfur-sulfur bond within the strained five-membered ring. researchgate.net

Reductive Pathways and Derived Anionic Species

The reduction of this compound and its oxidized disulfide form leads to the generation of anionic species that are central to its coordination chemistry.

Formation of Naphthalene-1,8-dithiolates

This compound is a diprotic proligand that can be deprotonated to form the naphthalene-1,8-dithiolate dianion (napS₂²⁻). rsc.orgrsc.org This process is typically achieved by reacting the dithiol with a suitable base or directly with metal precursors in a metathesis reaction. rsc.org The resulting dithiolate acts as a versatile S,S-bidentate ligand, capable of coordinating to a wide range of transition metals.

The dithiolate ligand has been shown to form stable complexes with metals such as platinum, molybdenum, rhodium, iridium, iron, and titanium. rsc.orgnih.govnih.govacs.org In many of these complexes, the naphthalene-1,8-dithiolate ligand acts as a bridge between two metal centers, forming a stable four-membered M₂S₂ ring. nih.gov The geometry and flexibility of the naphthalene backbone influence the structure of the resulting multinuclear complexes. rsc.orgrsc.org For example, titanocene (B72419) 1,8-dithiolato-naphthalene is produced by the reaction of the corresponding disulfide (naphtho[1,8-cd]-1,2-dithiole) with titanocene dicarbonyl, where the Ti(II) center undergoes oxidative addition, cleaving the S-S bond. acs.orgacs.org

Selective Reducing Agents in Dithiol Chemistry

The conversion between the dithiol and its corresponding disulfide is a reversible redox process. The reduction of the disulfide bond back to two thiol groups is a key reaction in dithiol chemistry. dtic.mil A variety of reducing agents can be employed for this purpose, with selectivity being a crucial factor.

Phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are effective and often irreversible reducing agents for disulfide bonds. mdpi.comtcichemicals.com Thiol-based reducing agents, like dithiothreitol (B142953) (DTT), are also widely used. mdpi.comnih.gov These dithiols operate via thiol-disulfide interchange reactions, where the reducing agent itself becomes oxidized to form a stable cyclic disulfide. nih.gov For aromatic disulfides, specific reagents have been developed for selective reduction. Potassium triisopropoxyborohydride is a mild reducing agent that readily reduces aromatic disulfides to the corresponding thiols and can do so selectively in the presence of aliphatic disulfides. dtic.mil The choice of reducing agent depends on the desired reaction conditions and the other functional groups present in the molecule. google.com

Table 2: Common Disulfide Reducing Agents

| Reducing Agent | Type | Key Features | Reference |

|---|---|---|---|

| Dithiothreitol (DTT) | Dithiol | Forms a stable six-membered ring upon oxidation. | mdpi.comnih.gov |

| Tris(2-carboxyethyl)phosphine (TCEP) | Phosphine | Irreversible reduction; water-soluble. | tcichemicals.com |

Nucleophilic Substitution Reactions Involving Thiol Functionalities

The thiol groups of this compound, or more commonly its corresponding thiolate anions, are potent nucleophiles. They readily participate in nucleophilic substitution reactions with suitable electrophiles.

Synthesis of Naphthalene-1,8-dithioethers

The formation of naphthalene-1,8-dithioethers is achieved through the S-alkylation of this compound. This reaction typically proceeds via a nucleophilic substitution mechanism, often Sₙ2, where the thiolate anions attack an electrophilic carbon center, displacing a leaving group. nih.gov Common electrophiles include alkyl halides. The reaction of the dithiolate with two equivalents of an alkyl halide results in the formation of a dialkylated product, the 1,8-bis(alkylthio)naphthalene.

These dithioether compounds are important as ligands in coordination chemistry and as building blocks in materials science. nbu.ac.in The synthesis can be performed under basic conditions to generate the more nucleophilic thiolate in situ. The choice of solvent and reaction conditions can influence the efficiency of the substitution reaction. nih.gov Nucleophilic aromatic substitution (SₙAr) is another pathway where dithiols can react with activated aryl halides, such as hexafluorobenzene, to form complex thioether structures. researchgate.netresearchgate.net This highlights the versatility of the thiol functionalities in forming carbon-sulfur bonds.

Derivatization to Other Sulfur-Containing Functional Groups

The two proximate thiol groups on the naphthalene-1,8-diyl scaffold provide a platform for a variety of chemical transformations, allowing for the synthesis of a range of sulfur-containing derivatives. The primary reactive pathways include oxidation, substitution, and condensation reactions.

Oxidation: The thiol moieties of this compound are susceptible to oxidation. Mild oxidation, for instance with iodine (I₂) or under aerobic conditions, readily yields the cyclic disulfide, naphtho[1,8-cd] oup.comdithiole (also known as naphthalene 1,8-disulfide). nih.govacs.org This intramolecular cyclization is a dominant pathway due to the proximity of the two sulfur atoms. Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can further oxidize the sulfur atoms to form naphthalene-1,8-disulfonic acid.

Substitution: The thiol groups can act as nucleophiles in substitution reactions. For example, reaction with alkyl halides or acyl chlorides can lead to the formation of the corresponding dithioethers or dithioesters. These reactions typically require a base to deprotonate the thiols, enhancing their nucleophilicity.

Condensation: Reaction with thionyl chloride in the presence of pyridine results in the formation of a 1,2,3-trithiane-2-oxide ring fused to the naphthalene backbone. researchgate.net This demonstrates a condensation pathway leading to a more complex heterocyclic system.

A summary of these derivatization reactions is presented in the table below.

| Reaction Type | Reagent(s) | Product Functional Group(s) | Representative Product |

| Mild Oxidation | Iodine (I₂), Air (O₂) | Cyclic Disulfide | Naphtho[1,8-cd] oup.comdithiole |

| Strong Oxidation | Hydrogen Peroxide (H₂O₂) | Disulfonic Acid | Naphthalene-1,8-disulfonic acid |

| Substitution | Alkyl Halides | Dithioether | 1,8-Bis(alkylthio)naphthalene |

| Condensation | Thionyl Chloride (SOCl₂) | Fused Trithiane-2-oxide | Naphtho[1,8-de] oup.comresearchgate.nettrithiane-2-oxide |

Reactivity Profiling of Naphthalene-1,8-dithiolates as Diprotic Proligands

This compound (H₂L) is an effective diprotic proligand in coordination chemistry, meaning it can lose two protons from its thiol groups to form the naphthalene-1,8-dithiolate (L²⁻) dianion. rsc.orgrsc.org This dianion serves as a rigid "pincer" type ligand, coordinating to a single metal center or bridging multiple metal centers. Its coordination chemistry has been explored with various transition metals, including titanium, rhodium, and iridium. researchgate.netrsc.orgrsc.org

Upon deprotonation, the resulting dithiolate readily reacts with metal precursors. For example, titanocene 1,8-dithiolato-naphthalene is formed by reacting the dithiolate with titanocene dicarbonyl. researchgate.net Similarly, it reacts with rhodium(III) and iridium(III) half-sandwich complexes, displacing other ligands to form stable organometallic structures. rsc.org

The rigid naphthalene backbone imposes significant geometric constraints on the resulting metal complexes. rsc.org The natural distance between the sulfur atoms in the free proligand is approximately 2.95 Å. rsc.org Upon coordination to a metal, this S-S distance is forced to increase significantly, for instance to around 3.25-3.26 Å in dinuclear rhodium and iridium complexes. rsc.orgrsc.org This widening indicates the strain induced by the metal center bridging the peri positions. rsc.org

The dithiolate ligand can exhibit different binding modes:

Chelating: Both sulfur atoms bind to the same metal center, forming a stable six-membered ring. researchgate.net

Bridging: The two sulfur atoms bind to two different metal centers, leading to the formation of dinuclear or polynuclear complexes. rsc.orgrsc.org

The choice of metal, its oxidation state, and the reaction conditions can influence the resulting coordination geometry. rsc.org

The table below lists representative metal complexes formed from naphthalene-1,8-dithiolate.

| Metal Center | Metal Precursor Example | Resulting Complex Type | Reference(s) |

| Titanium (Ti) | Titanocene Dicarbonyl | Mononuclear Chelate: Cp₂Ti(S₂C₁₀H₆) | researchgate.net |

| Rhodium (Rh) | [CpRhCl₂]₂ | Dinuclear Bridging: [CpRh(μ-S₂C₁₀H₆)]₂ | rsc.org |

| Iridium (Ir) | [CpIrCl₂]₂ | Dinuclear Bridging: [CpIr(μ-S₂C₁₀H₆)]₂ | rsc.org |

| Iron (Fe) | Iron Carbonyls | Dinuclear (as hydrogenase mimics) | rsc.org |

| Zinc (Zn) | Diethylzinc (B1219324) | Polymeric Complexes | researchgate.net |

Considerations for Purity Control and Oligomerization/Polymerization Tendencies (e.g., Disulfide Formation)

The high reactivity of the thiol groups in this compound presents challenges for maintaining its purity and preventing unwanted side reactions, primarily oligomerization and polymerization.

The most significant pathway for impurity formation is the oxidative formation of disulfide bonds. tradeindia.com Due to the close proximity of the two thiol groups, intramolecular oxidation to the cyclic disulfide, naphtho[1,8-cd] oup.comdithiole, is highly favorable and can occur simply upon exposure to air. acs.org This tendency for oxidation means that the compound must be handled and stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from oxidizing agents to maintain its monomeric dithiol form. tradeindia.comnih.gov Commercially available this compound is typically offered at purities greater than 98%. tradeindia.com

Beyond the formation of the cyclic monomeric disulfide, intermolecular disulfide bond formation can lead to the creation of dimers, oligomers, and polymers. While intramolecular cyclization is often preferred, intermolecular reactions can occur, especially at higher concentrations. Controlled oxidation using specific reagents can be employed to intentionally form dimeric macrocycles. nih.gov

Another route to polymerization is through coordination with metal ions. For instance, the reaction of 1,8-dimercaptonaphthalene derivatives with diethylzinc has been shown to yield polymeric complexes. researchgate.net In these structures, the dithiolate acts as a bridging ligand, linking multiple metal centers together to form a coordination polymer.

Key considerations for handling and purity include:

Inert Atmosphere: Storage and handling must be done under nitrogen or argon to prevent air oxidation. tradeindia.com

Temperature: Store in a cool environment to minimize degradation and side reactions.

Avoidance of Oxidants: Keep the compound isolated from any oxidizing agents.

Fresh Samples: For reactions sensitive to disulfide impurities, using freshly prepared or purified dithiol is recommended.

Coordination Chemistry of Naphthalene 1,8 Dithiol

Principles of Naphthalene-1,8-dithiolate Coordination

The coordination behavior of the naphthalene-1,8-dithiolate ligand is largely dictated by the fixed, short distance between its two sulfur donor atoms. This steric constraint influences the geometry of the resulting metal complexes and allows for distinct coordination modes.

The most common coordination mode for naphthalene-1,8-dithiolate is as a bidentate chelating ligand, where both sulfur atoms bind to a single metal center to form a stable six-membered ring. This chelation is entropically favored and results in complexes with well-defined geometries. The steric strain inherent in the free ligand, due to the close peri-positioning of the sulfur atoms, is relieved upon coordination to a metal. acs.org

In complexes such as those with platinum, the naphthalene-dithiolate unit binds in a bidentate fashion, creating a hinged structure where the naphthalene (B1677914) group is bent relative to the metal's coordination plane. nih.gov X-ray diffraction studies of these complexes reveal that the naphthalene ring itself undergoes significant distortion from planarity to accommodate the coordination. nih.gov Similarly, in titanocene (B72419) complexes, the ligand chelates to the titanium atom, forming a six-membered TiS2C3 ring which adopts a stable envelope conformation. acs.orgnih.gov

Beyond simple chelation, the naphthalene-1,8-dithiolate ligand can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes. This is particularly prevalent in systems that mimic the active sites of hydrogenase enzymes.

In diiron hexacarbonyl complexes, the dithiolate ligand spans two iron atoms, forming a stable bridge. rsc.org These structures feature a characteristic "butterfly" Fe2S2 core, where the naphthalene backbone links the two sulfur atoms. nih.gov This bridging architecture is crucial for the electronic communication between the metal centers and plays a significant role in the electrochemical properties of the complex. The rigid naphthalene framework helps to maintain a specific distance and orientation between the iron atoms, which is a key feature in models of [FeFe]-hydrogenase active sites. rsc.org

Synthesis and Structural Characterization of Naphthalene-1,8-dithiolate Metal Complexes

The synthesis of metal complexes with naphthalene-1,8-dithiolate typically involves the reaction of the dithiol or its corresponding disulfide with a suitable metal precursor. Characterization relies heavily on spectroscopic methods and single-crystal X-ray diffraction to elucidate the precise bonding and structural arrangements.

Homometallic complexes, containing a single type of metal, are the most studied derivatives of naphthalene-1,8-dithiolate. Research has particularly focused on iron and titanium complexes due to their relevance in bioinorganic chemistry and organometallic synthesis.

Diiron complexes featuring a bridging naphthalene-1,8-dithiolate ligand are of significant interest as structural and functional mimics of the [FeFe]-hydrogenase active site. rsc.org These compounds are typically synthesized by reacting naphthalene-1,8-dithiol or its derivatives with triiron dodecacarbonyl (Fe3(CO)12). nih.govnih.gov

The resulting complexes, with the general formula [Fe2(CO)6(μ-S2C10H6)], have been thoroughly characterized by IR and NMR spectroscopy, as well as X-ray crystallography. nih.gov Crystallographic analysis confirms the presence of a butterfly Fe2S2 core, with Fe-Fe bond distances of approximately 2.5 Å. nih.gov The naphthalene-1,8-dithiolate acts as a bridging ligand, holding the two iron atoms in a fixed geometry. rsc.org By modifying the naphthalene backbone with electron-donating or electron-withdrawing groups, the electronic properties and reduction potentials of the diiron center can be systematically tuned. nih.gov

| Complex | Fe-Fe Distance (Å) | Synthesis Precursor | Reference |

|---|---|---|---|

| [Fe2(CO)6(1,8-S2-2,4,5,7-Cl4C10H2)] | 2.529(1) | Fe3(CO)12 | nih.gov |

| [Fe2(CO)6(1,8-S2C10H6)] | 2.506(1) | Fe3(CO)12 | nih.gov |

Titanocene complexes incorporating the naphthalene-1,8-dithiolate ligand are synthesized through an oxidative addition reaction. acs.org Typically, titanocene dicarbonyl, [Cp2Ti(CO)2], is reacted with the disulfide precursor, naphtho[1,8-cd]-1,2-dithiole, in toluene (B28343) at room temperature. acs.orgnih.gov This reaction involves the cleavage of the S-S bond and the insertion of the Cp2Ti unit, with the evolution of carbon monoxide. acs.org

The resulting titanocene 1,8-dithiolato-naphthalene complexes, Cp2Ti(S2C10H6), have been characterized spectroscopically and by X-ray crystallography. acs.orgnih.gov Structural analysis reveals that the six-membered TiS2C3 ring adopts an envelope conformation. acs.orgnih.gov Temperature-dependent 1H NMR spectroscopy has shown that this ring is not static in solution but undergoes a conformational inversion process on the NMR timescale. acs.orgnih.gov The steric and electronic properties of the complex can be altered by introducing substituents onto the naphthalene backbone. acs.orgnih.gov

| Complex | Synthesis Precursors | Key Structural Feature | Reference |

|---|---|---|---|

| Cp2Ti(S2C10H6) | Cp2Ti(CO)2 and Naphtho[1,8-cd]-1,2-dithiole | Envelope conformation of the TiS2C3 ring | acs.orgacs.orgnih.gov |

| Cp2Ti(1,8-dithiolato-2,7-di(tert-butyl)naphthalene) | Cp2Ti(CO)2 and 2,7-di(tert-butyl)naphtho[1,8-cd]-1,2-dithiole | Steric bulk influences ring dynamics | acs.orgnih.gov |

Homometallic Complexes

Zinc Complexes Bearing Naphthalene-1,8-dithiolate Ligands

The coordination chemistry of zinc with naphthalene-1,8-dithiolate and its derivatives has been explored, leading to the formation of monomeric, dimeric, and polymeric structures. The specific structure is often influenced by the steric and electronic properties of substituents on the naphthalene backbone and the presence of co-ligands.

For instance, the synthesis of dithiols such as 1,8-dimercapto-2,7-di(tert-butyl)naphthalene and 1,8-dimercaptonaphthoic anhydride (B1165640) and their subsequent reaction with diethylzinc (B1219324) yield polymeric complexes. researchgate.net These polymers can be modified by the introduction of other ligands. The addition of pyridine (B92270) to the polymeric complex of 1,8-dimercapto-2,7-di(tert-butyl)naphthalene with zinc, for example, is presumed to form a dimeric species. researchgate.net When these polymeric zinc complexes react with neocuproin, monomeric complexes with a tetrahedral ZnN₂S₂ coordination geometry are formed. researchgate.net

Dithiolate-diimine zinc complexes have been investigated for their photophysical and photochemical properties. These complexes can exhibit a ligand-to-ligand charge transfer (LLCT) excited state. ias.ac.in However, complexes with bidentate dithiolate ligands, such as those derived from this compound, are less likely to dissociate and form thiyl radicals compared to those with monodentate thiolates. This is due to the stabilizing effect of the chelate ring. ias.ac.in

Table 1: Selected Zinc Complexes with Naphthalene-1,8-dithiolate Derivatives

| Dithiol Ligand | Co-ligand | Resulting Complex Structure | Coordination Geometry |

|---|---|---|---|

| 1,8-dimercapto-2,7-di(tert-butyl)naphthalene | None | Polymeric | --- |

| 1,8-dimercaptonaphthoic anhydride | None | Polymeric | --- |

| 1,8-dimercapto-2,7-di(tert-butyl)naphthalene | Pyridine | Presumed Dimeric | --- |

| 1,8-dimercapto-2,7-di(tert-butyl)naphthalene | Neocuproin | Monomeric | Tetrahedral (ZnN₂S₂) |

This table is based on data from research on sterically fixed dithiolate ligands and their zinc complexes. researchgate.net

Other Transition Metal Complexes with Naphthalene-1,8-dithiolate Ligands

Naphthalene-1,8-dithiolate serves as a versatile ligand for a variety of other transition metals, forming complexes with diverse geometries and oxidation states. The rigid "bite" angle of the dithiolate ligand, imposed by the naphthalene backbone, plays a crucial role in determining the coordination geometry of the resulting complexes.

Platinum complexes have been a significant area of study. Platinum(II) bisphosphine complexes of naphthalene-1,8-dithiolate can be synthesized through oxidative addition reactions with zero-valent platinum precursors or via metathetical reactions using platinum(II) dihalide complexes and the disodium (B8443419) or dilithium (B8592608) salt of this compound. nih.gov X-ray diffraction studies of these complexes reveal a bidentate coordination of the dithiolate ligand, with the naphthalene unit significantly hinged relative to the platinum coordination plane. nih.gov

Titanocene complexes featuring the naphthalene-1,8-dithiolate ligand have also been synthesized. The reaction of naphtho[1,8-cd]-1,2-dithiole with titanocene dicarbonyl yields the Cp₂Ti(S₂C₁₀H₆) complex. nih.gov Temperature-dependent ¹H NMR spectroscopy indicates that these complexes exist in an envelope conformation in solution, with the six-membered TiS₂C₃ ring undergoing inversion. nih.gov

Heterobimetallic Complexes

The ability of the sulfur atoms in naphthalene-1,8-dithiolate to bridge multiple metal centers makes it an excellent building block for heterobimetallic complexes.

Rhodium and Iridium Half-Sandwich Dithiolato Complexes

A range of rhodium(III) and iridium(III) half-sandwich complexes incorporating aryl dithiolato ligands, including naphthalene-1,8-dithiolate, have been synthesized and characterized. researchgate.netresearchgate.net These include mononuclear complexes of the type [Cp*M(PEt₃)(S-R-S)] (where M = Rh, Ir; S-R-S = naphthalene-1,8-dithiolate). researchgate.net

Furthermore, dinuclear complexes such as [CpM(S-R-S)]₂ and dinuclear complexes with bridging dithiolate ligands like [(CpM)₂(μ₂-Cl)(μ₂-S-R-S)]Cl have been isolated. researchgate.net The structural diversity of these complexes is influenced by the geometry and flexibility of the dithiolate ligand backbone. researchgate.net All these complexes have been extensively characterized using techniques such as multinuclear NMR spectroscopy and single-crystal X-ray diffraction. researchgate.netresearchgate.net

Platinum(II)–Iridium(III) Complexes with Bridging Naphthalene-1,8-dithiolate

The bridging capability of the naphthalene-1,8-dithiolate ligand is central to the formation of heterobimetallic complexes containing both platinum and iridium. While specific examples of Pt(II)-Ir(III) complexes are part of a broader class of bimetallic systems, the general principle involves the dithiolate ligand spanning two different metal centers. Research into bimetallic iridium(II) complexes has shown that the oxidative addition of naphtho[1,8-cd] researchgate.netresearchgate.netdithiole to [{Ir(μ-Cl)(cod)}₂] results in dinuclear Ir-Ir bonded compounds where the dithiolate ligand bridges the two iridium centers. rsc.org Similarly, heterobimetallic complexes of the general formula [(PPh₃)₂(μ₂-1,8-S₂-nap){MLn}] have been prepared, where one metal is platinum and the other can be a different transition metal, forming a four-membered PtMS₂ ring. nih.gov

Palladium Dimer Complexes Incorporating Thiol and Thio-ether Ligands

While the specific formation of palladium dimer complexes with naphthalene-1,8-dithiolate is not extensively detailed in the available literature, related chemistry provides insights. Mononuclear square-planar palladium complexes, such as [Pd(PPh₃)₂(hcdtn)] (where hcdtn = hexachlorodithionaphthalene), have been synthesized. The formation of thioether linkages can be achieved through palladium-catalyzed reactions. For example, palladium complexes have been shown to catalyze the decarbonylative C–S coupling of thioesters to produce thioethers, demonstrating the facility of palladium in mediating reactions involving sulfur-containing functional groups. nih.gov This catalytic activity suggests the potential for constructing more complex palladium architectures involving both thiol and thioether functionalities derived from this compound.

Electronic Structure and Bonding Characteristics in Naphthalene-1,8-dithiolate Metal Complexes

The electronic structure and bonding in metal complexes of naphthalene-1,8-dithiolate are governed by the interaction between the metal d-orbitals and the sulfur p-orbitals. Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into these interactions.

In dithiolate complexes, the highest occupied molecular orbital (HOMO) is typically centered on the metal-coordinated sulfur atoms, while the lowest unoccupied molecular orbital (LUMO) is often located primarily on the metal center. This electronic distribution facilitates ligand-to-metal charge transfer (LMCT) transitions, which are often observed in the electronic absorption spectra of these complexes.

Natural Bond Orbital (NBO) analysis can reveal significant charge transfer from the sulfur donor atoms to the central metal ion. The rigid C₃-backbone of the naphthalene-1,8-diyl moiety ensures a chelating coordination mode, which influences the electronic properties of the complex. researchgate.net The coordination of a metal to the dithiolate ligand can dramatically alter the electronic properties, such as narrowing the HOMO-LUMO energy gap compared to the free ligand. This change indicates a more facile charge transfer within the complex. nih.gov The nature of the metal-ligand bonding can be further understood through computational studies that analyze factors like bond lengths, bond angles, and charge distribution within the molecule.

Influence of Ligand Fields on Electronic Properties

The electronic properties of naphthalene-1,8-dithiolate complexes are significantly influenced by the ligand field environment created by the dithiolate sulfur atoms and other ancillary ligands. In transition metal complexes, the interaction between the metal d-orbitals and the ligand orbitals leads to splitting of the d-orbital energies, which dictates the electronic spectra and magnetic properties of the complexes.

For instance, in square-planar platinum(II) complexes, the naphthalene-1,8-dithiolate ligand contributes to a strong ligand field, resulting in low-spin d⁸ electron configurations. Computational studies on related platinum-dithiolate complexes have shown that the low-energy absorptions in their UV/visible spectra are due to charge-transfer processes. cf.ac.uk These transitions often involve orbitals that are combinations of metal and dithiolate ligand orbitals, highlighting the significant electronic interplay between the metal center and the naphthalene-1,8-dithiolate ligand. cf.ac.uk

In ruthenium and osmium complexes with the analogous naphthalene-1,8-diolato ligand, multiple metal-to-ligand charge transfer (MLCT) transitions are observed in the visible region. While not directly studying the dithiolate, this suggests that the naphthalene-based backbone plays a crucial role in the electronic structure and that similar MLCT bands can be expected in naphthalene-1,8-dithiolate complexes. The specific energies of these transitions are sensitive to the metal ion, its oxidation state, and the nature of any co-ligands present in the coordination sphere.

Analysis of Metal-Ligand Orbital Overlap and Interactions

The bonding in naphthalene-1,8-dithiolate complexes is characterized by significant covalent interactions between the metal d-orbitals and the sulfur p-orbitals. The rigid geometry of the ligand, with the sulfur atoms held in close proximity, facilitates strong chelation and effective orbital overlap.

Computational studies on metal-dithiolene complexes, a class of compounds closely related to dithiolates, have provided insights into the nature of metal-ligand bonding. These studies reveal that the frontier molecular orbitals often have significant contributions from both the metal and the sulfur atoms, indicating a high degree of covalency. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be localized on the metal, the ligand, or delocalized over the entire metal-ligand framework, depending on the specific metal and other ligands.

In the case of naphthalene-1,8-dithiolate, the aromatic π-system of the naphthalene backbone can also participate in electronic interactions with the metal center. This extended conjugation can influence the energy levels of the molecular orbitals and contribute to the stability of the complex. Theoretical calculations on the naphthalene molecule itself show a well-defined set of π molecular orbitals that can interact with the appropriate metal orbitals. scribd.comsamipubco.com The overlap between the sulfur lone pair orbitals and the metal d-orbitals is a key factor in determining the geometry and electronic structure of the resulting complex.

Impact of Steric Hindrance and Electronic Properties on Coordination Geometry

In platinum bisphosphine complexes, the naphthalene-dichalcogen unit is hinged with respect to the coordination plane, with dihedral angles ranging from 111-137 degrees. nih.gov This distortion from a planar geometry is a direct consequence of the steric strain within the chelate ring and leads to a significant deviation of the naphthalene ring from planarity. nih.gov

The introduction of bulky substituents on the naphthalene backbone can further influence the coordination geometry. For example, in titanocene complexes, the use of pro-ligands such as 2,7-di(tert-butyl)naphtho[1,8-cd]-1,2-dithiole has been investigated to understand the effect of steric bulk on the final complex. nih.gov These bulky groups can affect the packing of the molecules in the solid state and subtly alter bond angles and distances within the coordination sphere.

The following table summarizes key structural parameters for a selected platinum complex of naphthalene-1,8-dithiolate, illustrating the distorted geometry.

| Complex | Metal Center | Coordination Geometry | Naphthalene-E₂/Coordination Plane Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| [Pt(1,8-S₂-nap)(PPh₃)₂] | Platinum(II) | Distorted Square Planar | 111-137 | nih.gov |

Solution-Phase Dynamic Behavior of Naphthalene-1,8-dithiolate Complexes (e.g., Conformational Inversion)

In solution, some metal complexes of naphthalene-1,8-dithiolate exhibit dynamic behavior, such as conformational inversion of the chelate ring. This is particularly evident in complexes where the metal center has a flexible coordination geometry.

A notable example is the bis(cyclopentadienyl)titanium complex of naphthalene-1,8-dithiolate, [Cp₂Ti(S₂C₁₀H₆)]. nih.gov Temperature-dependent ¹H NMR spectroscopy has shown that this complex exists in an envelope conformation in solution. nih.gov The six-membered TiS₂C₃ ring undergoes inversion on the NMR timescale. nih.gov This dynamic process involves the flipping of the TiS₂ moiety from one side of the naphthalene plane to the other.

The energy barrier for this conformational inversion can be influenced by the nature of the aromatic backbone. For instance, the analogous titanocene complexes of biphenyl-2,2'-dithiolate and binaphthalene-2,2'-dithiolate interconvert more rapidly than the naphthalene-1,8-dithiolate complex. nih.gov This suggests that the rigidity and steric profile of the ligand backbone play a crucial role in the dynamics of the chelate ring in solution.

The table below provides a summary of the dynamic behavior observed in a titanocene naphthalene-1,8-dithiolate complex.

| Complex | Dynamic Process | Method of Observation | Key Finding | Reference |

|---|---|---|---|---|

| [Cp₂Ti(S₂C₁₀H₆)] | Conformational Inversion of TiS₂C₃ ring | Temperature-dependent ¹H NMR spectroscopy | Exists in an envelope conformation and undergoes ring inversion on the NMR timescale. | nih.gov |

Advanced Applications in Materials Science

Organic Electronics and Optoelectronics

Naphthalene-1,8-dithiol (NDT) has emerged as a significant additive in the field of organic photovoltaics (OPV), primarily for its role in enhancing the performance and longevity of organic solar cells. Its application as a stabilizing additive is a promising and cost-effective approach to address the critical challenge of long-term device stability, a key hurdle for the commercialization of OPV technology. researchgate.net The introduction of NDT into the active layer of organic solar cells has been shown to improve their operational stability without causing a significant drop in their initial performance characteristics. researchgate.net

The addition of NDT helps to mitigate this issue by reducing the number of these trap states and suppressing their formation during the operation of the device. researchgate.net This leads to a decrease in non-geminate recombination, a type of recombination that occurs between free electrons and holes. researchgate.net The proposed mechanism for this action is analogous to the natural glutathione (B108866) system, where NDT acts to scavenge radicals and reactive oxygen species, which are known to create trap states in organic materials. researchgate.net By passivating these defects, NDT allows for more efficient charge transport and collection, thereby improving the device's quantum efficiency. researchgate.net

A significant advantage of incorporating this compound into organic solar cells is the marked improvement in their outdoor operational stability. researchgate.net The degradation of organic photovoltaic devices under real-world conditions, particularly under prolonged exposure to sunlight, is a major obstacle to their widespread adoption. d-nb.infoacs.org

Research has demonstrated that organic solar cells containing NDT as a stabilizing additive exhibit superior long-term performance. In one study, devices with NDT maintained more than 90% of their initial efficiency after 200 hours of continuous outdoor aging under real sunlight illumination in the Negev desert. researchgate.net This enhanced stability is directly linked to the reduction in trap-assisted recombination and the suppression of trap formation over time, as discussed previously. researchgate.net By preventing the degradation pathways associated with these traps, NDT contributes to a more robust and durable solar cell, paving the way for the development of OPV technology with commercially viable operational lifetimes. researchgate.net

Table 1: Performance of Organic Solar Cells with and without this compound (NDT) Additive After Outdoor Aging

| Device Configuration | Initial Efficiency (%) | Efficiency after 200h Outdoor Aging (%) | Efficiency Retention (%) |

| Without NDT | 10.5 | < 8.5 | < 81 |

| With NDT | 10.2 | > 9.2 | > 90 |

Naphthalene (B1677914) diimides (NDIs) are a class of organic compounds that have garnered significant attention as building blocks for n-type organic semiconductors. rsc.org Their inherent electron-deficient nature, good charge-carrier mobility, and excellent stability make them promising candidates for a variety of organic electronic applications. acs.org The planar structure of the NDI core facilitates strong π-π stacking, which is crucial for efficient charge transport in the solid state. rsc.org

Derivatives of naphthalene diimide are extensively explored as n-type (electron-transporting) materials in organic thin-film transistors (OTFTs) and other electronic devices. The electron mobility (μe) is a key parameter that determines the performance of these materials. By modifying the chemical structure of the NDI core, researchers can tune the material's electronic properties and solid-state packing to optimize charge transport. nih.gov

For instance, the introduction of different substituent groups at the imide nitrogen positions can significantly influence the molecular packing and, consequently, the electron mobility. acs.org Research has shown that NDI derivatives can achieve high electron mobilities. For example, N,N′-bis(cyclohexyl) naphthalene-1,4,5,8-bis(dicarboximide) has exhibited a field-effect mobility approaching 6 cm²/(V s), which is among the highest reported for n-type organic semiconductors. acs.org Another derivative, N,N-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide, has shown a carrier mobility of 1.6 × 10⁻² cm² V⁻¹ s⁻¹. aip.org The conjoint use of NDI with fullerene derivatives has also been explored, with one such system exhibiting an electron mobility of up to 3.58 × 10⁻⁴ cm² V⁻¹ s⁻¹. proquest.com

Table 2: Electron Mobility of Various Naphthalene Diimide (NDI) Derivatives

| NDI Derivative | Electron Mobility (μe) |

| N,N′-bis(cyclohexyl) naphthalene-1,4,5,8-bis(dicarboximide) | ~6 cm²/(V s) |

| N,N-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide | 1.6 × 10⁻² cm² V⁻¹ s⁻¹ |

| NDI-Fullerene (C60) conjugate (S4, 2.5 μm channel length) | 3.58 × 10⁻⁴ cm² V⁻¹ s⁻¹ |

| NTCDI-P and NTCDI-F | ~1.2 × 10⁻³ cm² V⁻¹ s⁻¹ |

Naphthalene diimide-based materials are increasingly being utilized as the electron transport layer (ETL) in perovskite solar cells (PSCs). rsc.org The ETL plays a critical role in these devices by efficiently extracting electrons from the perovskite absorber layer and transporting them to the cathode while blocking holes. bohrium.comuts.edu.au The properties of the ETL, such as its electron mobility, energy level alignment with the perovskite, and film-forming characteristics, are crucial for achieving high power conversion efficiencies (PCEs) and long-term stability in PSCs. rsc.orguts.edu.au

NDI derivatives have proven to be excellent candidates for ETLs due to their high electron mobility and tunable energy levels. acs.org For instance, a novel NDI-based copolymer with phosphite (B83602) ester pendants (PFNDI) has been developed as an ETL in inverted PSCs, leading to a PCE of 18.25% and excellent long-term stability. bohrium.com Another study reported a nonfullerene ETL based on an NDI small molecule that enabled PSCs to achieve a high PCE of over 20% with enhanced stability. researchgate.net Thermally evaporated NDI derivatives have also been successfully employed as ETLs, with devices reaching efficiencies of up to 15.6%. acs.org These findings highlight the significant potential of NDI-based materials to advance the performance and stability of perovskite solar cell technology. rsc.org

Naphthalene Diimides (NDIs) and Related Scaffolds in Organic Semiconductors

NDI-Based Organic Field-Effect Transistors (OFETs)

Naphthalene diimide (NDI) derivatives are a prominent class of n-type organic semiconductors utilized in Organic Field-Effect Transistors (OFETs) due to their excellent electron-accepting properties, high electron affinity, and robust chemical and thermal stability. nih.gov The performance of NDI-based OFETs is significantly influenced by molecular structure, side-chain engineering, and thin-film morphology, which collectively determine charge carrier mobility and the on/off current ratio.

Research into various NDI-based copolymers has demonstrated the tunability of their electrical performance. For instance, the introduction of fluorination in copolymers like P(NDIOD-FSVS) has been shown to enhance electron mobility significantly. univ-littoral.fr This particular copolymer exhibited an electron mobility (μe) of up to 0.32 cm² V⁻¹ s⁻¹ and a high current on/off ratio of over 10⁶, showcasing its potential for high-performance n-type OFETs. univ-littoral.fr The energetic disorder within the material, as indicated by a low Urbach energy of 36 meV and a low activation energy of 39 meV, contributes to this efficient charge transport. univ-littoral.fr

The side chains attached to the NDI core play a crucial role in device performance. A comparison between NDI derivatives with different alkyl and cycloalkyl substituents has revealed that shorter substituents and cycloalkyl groups tend to result in weaker dynamic disorder and consequently higher charge-carrier mobility. mdpi.com For example, NDI-based small molecules like gNDI-Br₂, when used as the active channel material in organic electrochemical transistors (OECTs), have shown promising results. OECTs fabricated with gNDI-Br₂ demonstrated a transconductance of up to 814 ± 124.2 μS and a mobility capacitance product (μC*) of 0.23 ± 0.04 F cm⁻¹ V⁻¹ s⁻¹. rsc.org

The following table summarizes the performance of various NDI-based materials in field-effect transistors.

| Material | Device Type | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

| P(NDIOD-FSVS) | OFET | 0.32 | > 10⁶ | univ-littoral.fr |

| NDI-s-Bu | Electron-only device | 4.3 x 10⁻⁴ | - | mdpi.com |

| NDI-4-n-OHePh | Electron-only device | 4.6 x 10⁻⁶ | - | mdpi.com |

| gNDI-Br₂ | OECT | 6.4 x 10⁻⁴ ± 1.3 x 10⁻⁴ | - | rsc.org |

| Bilayer MoS₂ (for comparison) | FET | ~17 | ~10⁸ | arxiv.org |

This interactive table provides a summary of key performance metrics for various NDI-based transistors.

Core-Annulated NDI Derivatives for Tunable Electronic Properties

Core annulation, the process of fusing additional aromatic or heterocyclic rings onto the NDI core, is a powerful strategy for modulating the electronic properties of these molecules. This structural modification extends the π-conjugated system, which directly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the HOMO-LUMO band gap. bohrium.com

The extension of the NDI core with units such as imidazo[1,2-a]pyridine (B132010) has been shown to decrease the HOMO-LUMO band gap. bohrium.com Such modifications can lead to desirable optical and electrochemical properties. bohrium.com For example, the introduction of coordinating groups adjacent to the carbonyls can transform the NDI derivative into a multidentate ligand, which can influence its reduction potentials in the presence of cations. bohrium.com

Cyclic voltammetry studies are instrumental in determining the energy levels of these core-annulated derivatives. For instance, acceptor-acceptor'-acceptor triads, where NDI units are part of the structure, exhibit LUMO energy levels that are stabilized as the electron-deficiency of the molecular components increases. nih.gov In one study, an NDI-containing triad (B1167595) (NDI-EH-P) showed a significantly stabilized LUMO of -3.90 eV. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), often complement experimental findings, providing insights into the spatial distribution of HOMO and LUMO orbitals. mdpi.comresearchgate.net Typically, the LUMO is localized on the electron-accepting NDI core, while the HOMO may be distributed across other parts of the molecule. mdpi.comresearchgate.net

The table below presents the electronic properties of selected core-annulated and functionalized NDI derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement/Calculation Method | Reference |

| NDI-EH-P | - | -3.90 | - | Cyclic Voltammetry | nih.gov |

| PTCDI-EH-P | - | -3.97 | - | Cyclic Voltammetry | nih.gov |

| NDI-s-Bu | - | - | - | - | mdpi.com |

| NDI-4-n-OHePh | -6.25 | - | - | Cyclic Voltammetry | mdpi.com |

| BTD-P | - | -3.34 | - | Cyclic Voltammetry | nih.gov |

This interactive table summarizes the experimentally determined and calculated electronic properties of various NDI derivatives.

π-Expanded NDI-Vinylogous Tetrathiafulvalene (B1198394) Derivatives

The strategy of π-expansion in naphthalene diimides involves extending the conjugated core to modulate their electronic and optical properties. A notable approach in this area is the fusion of NDI units with vinylogous tetrathiafulvalene (TTF) moieties. This combination brings together the excellent electron-accepting nature of NDI with the electron-donating character of TTF, creating donor-acceptor systems with potentially unique charge-transfer characteristics.

The incorporation of TTF-like structures can significantly influence the frontier molecular orbital energies (HOMO and LUMO) of the resulting NDI derivative. The donor character of the TTF unit tends to raise the HOMO energy level, while the acceptor nature of the NDI core maintains a low-lying LUMO. This strategic combination can lead to a reduced HOMO-LUMO gap, shifting the absorption and emission properties towards longer wavelengths.

While direct derivatives involving this compound in this specific architecture are not extensively detailed in the provided context, the principles of their design are based on the broader field of donor-acceptor π-systems. The electronic properties of such compounds are typically investigated using techniques like cyclic voltammetry to determine redox potentials and UV-Vis spectroscopy to probe the optical band gap. These measurements provide critical insights into the energy levels and the potential for intramolecular charge transfer, which are key for applications in organic electronics. The planarity and steric interactions between the NDI and TTF components also play a crucial role in the solid-state packing and, consequently, the charge transport properties of the material.

Polymer Chemistry and Network Materials

Naphthalene-Derived Dithiols as Crosslinking Agents in Polymer Networks

Naphthalene-derived dithiols serve as effective crosslinking agents in the synthesis of polymer networks, imparting specific thermal and mechanical properties to the resulting materials. The rigid aromatic structure of the naphthalene core contributes to the stability and performance of the crosslinked polymers. For instance, dithiomethacrylate monomers derived from naphthalene-1,5-dithiol can be copolymerized with common vinyl monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) (ST) to form crosslinked networks. nih.gov

The introduction of these naphthalene-based crosslinkers influences the properties of the polymer network. Adding dithioesters derived from naphthalene dithiol to MMA or styrene-based polymers has been observed to lower the glass transition temperature (Tg) by approximately 8°C. nih.govresearchgate.net The resulting polythioesters demonstrate good thermal stability, being stable up to 250°C. nih.govresearchgate.net

Furthermore, these crosslinking agents can enhance the optical properties of the polymers. For example, the incorporation of 1,5-NAF-S-Met has been shown to improve the refractive index of styrene and MMA compositions. nih.govresearchgate.net The efficiency of the polymerization process is high, with yields typically in the range of 95-99%. nih.gov The properties of these networks, such as hardness and swelling behavior, can be tailored by adjusting the concentration of the naphthalene-dithiol-derived crosslinker. nih.govresearchgate.net

Synthesis and Properties of Polythiomethacrylate Esters Incorporating Naphthalene Dithiol Units

The synthesis of polythiomethacrylate esters that incorporate naphthalene dithiol units involves the preparation of dithioester monomers from naphthalene dithiols and methacryloyl chloride. nih.gov These monomers are then copolymerized with other vinyl monomers to create crosslinked polymer networks. nih.gov The resulting materials exhibit a range of tunable properties based on their composition. nih.gov

The thermal and mechanical characteristics of these polymers have been extensively studied. The addition of naphthalene-based dithioesters to polymethyl methacrylate (PMMA) or polystyrene networks affects their glass transition temperature (Tg) and thermal stability. Polymers based on MMA with these thioester crosslinkers tend to have lower thermal stability compared to those based on styrene. nih.gov

The optical properties are also influenced by the incorporation of the naphthalene dithiol units. An enhancement in the refractive index is a notable advantage of using these aromatic dithioesters. nih.gov The degree of conversion of the double bonds during polymerization is typically high, indicating efficient network formation. nih.gov

The table below summarizes the key properties of polythiomethacrylate esters incorporating naphthalene dithiol units.

| Property | Observation | Reference |

| Polymerization Yield | 95-99% | nih.gov |

| Glass Transition Temperature (Tg) | Lowered by about 8°C with 0.5-5% dithioester addition | nih.gov |

| Thermal Stability | Polythioesters are stable up to 250°C | nih.gov |

| Refractive Index | Improved in Styrene and MMA compositions | nih.gov |

| Shore D Hardness (Reprocessed) | 20-50 °Sh | nih.gov |

This interactive table highlights the synthesis outcomes and properties of polymers incorporating naphthalene dithiol units.

Reversible Polymer Reprocessing via Thiol-Thioester Exchange Reactions

A key feature of polymer networks crosslinked with naphthalene-derived dithiols is their capacity for reversible reprocessing through dynamic covalent chemistry, specifically thiol-thioester exchange reactions. nih.gov This property allows for the degradation of the crosslinked structure and subsequent recycling of the copolymers, contributing to the development of more sustainable polymer materials. nih.gov

The reprocessing involves a two-step procedure. First, the crosslinked polymer network is depolymerized. This is achieved by treating the material with an excess of a thiol, such as tert-butylthiol (TBT), in the presence of a basic catalyst. nih.gov This process breaks the thioester crosslinks through a thiol-thioester exchange mechanism. nih.gov

Following depolymerization, the resulting products, which now contain free thiol groups, can be re-reacted to form new materials. For example, a thiol-ene "click" reaction can be employed, where the depolymerized products are reacted with a compound like 2-hydroxyethyl methacrylate. nih.gov This re-crosslinking step yields new materials with distinctly different thermal, mechanical, and swelling properties compared to the original polymers. nih.gov For instance, the reprocessed materials often exhibit a lower Shore hardness and a decreased glass transition temperature. nih.gov This ability to manipulate polymer properties through reversible exchange reactions opens up avenues for creating adaptable and recyclable materials. nih.gov

Applications of Thol-Ene Reactions in Polymer Functionalization

Thiol-ene chemistry is a widely recognized "click" reaction in polymer and materials science, valued for its high efficiency, regioselectivity, and tolerance to various functional groups. rsc.orgresearchgate.net These reactions, which can be initiated by radicals or nucleophiles/bases, are versatile for both polymer synthesis and modification. rsc.org The radical-mediated thiol-ene reaction, in particular, is noted for its utility in creating well-defined materials with minimal structural limitations and synthetic requirements. researchgate.net This has led to its application in forming networks, functionalizing polymers, and synthesizing dendrimers. researchgate.net

Design and Synthesis of Conjugated Polymers Based on Naphthalene Monoimides (NMI) and Diimides (NDI) for High Electron Mobility

Conjugated polymers incorporating naphthalene imide structures, particularly naphthalene diimides (NDIs), are at the forefront of research for high-performance n-type organic semiconductors. semanticscholar.orgrsc.org The strong electron-accepting nature and high stability of the NDI unit make it an excellent building block for materials with high electron mobility. colab.ws

The design of these polymers often involves a donor-acceptor (D-A) architecture to tune the electronic and optical properties. colab.ws A key strategy to enhance electron mobility is to control the planarity of the polymer backbone and facilitate strong intermolecular interactions, which are crucial for efficient charge transport. researchgate.net The synthesis of NDI-based polymers is typically achieved through step-growth polycondensation techniques. rsc.org

While NDIs have been extensively studied, naphthalene monoimides (NMIs) have been less explored due to synthetic challenges. colab.wsresearchgate.net However, recent research has demonstrated the synthesis of D-A type conjugated polymers based on NMI, which exhibit promising electron transporting properties. colab.wsresearchgate.net These NMI-based polymers have shown electron mobilities comparable to some NDI-based counterparts. colab.ws For instance, a series of NMI-based polymers were synthesized and their electron mobility was measured using the space charge limiting current (SCLC) method. colab.ws

| Polymer Base | Specific Polymer | Electron Mobility (cm²/V·s) | Measurement Technique |

|---|---|---|---|

| NDI | N,N′-dicyclo-hexyl-naphthalene-diimide | High (close to record) | OFET (thin-film) |

| NDI | NDI-s-Bu | 4.3 x 10⁻⁴ | Not Specified |

| NDI | NDI-4-n-OHePh | 4.6 x 10⁻⁶ | SCLC |

| NDI | NDI-But | ~13 (along high-mobility axis) | in silico screening |

| NDI | NDI-CPen | ~23 (along two axes) | in silico screening |

| NMI | Generic D-A Type | Up to 5.8 x 10⁻³ | SCLC |

| NDI | N2200 | 5.0 x 10⁻³ | SCLC |

The data indicates that NDI derivatives, particularly when crystallinity and molecular packing are optimized, can achieve very high electron mobilities. mdpi.com Computational screening methods have also been employed to predict new NDI derivatives with potentially record-high electron mobilities. mdpi.com

Sensor Technologies and Molecular Probes

Rational Design Principles for this compound-Based Chemosensors

The rational design of chemosensors involves the integration of a signaling unit (fluorophore or chromophore) with a recognition unit (receptor) that selectively interacts with the target analyte. This interaction should lead to a measurable change in the signaling unit's properties, such as fluorescence intensity or color.

Despite the established principles of chemosensor design, a review of the available scientific literature did not provide specific examples or design principles for chemosensors based on This compound . Research in this area appears to be focused on other naphthalene derivatives, such as naphthalimides. Consequently, this subsection cannot be detailed with research findings directly related to this compound-based chemosensors.

Fluorescent Naphthalimide Derivatives in Sensing Applications

Naphthalimide derivatives are highly versatile and widely used as fluorescent probes due to their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability. mdpi.comrsc.org The compact structure of the naphthalimide core can be readily functionalized, allowing for the development of sensors for a wide range of analytes. mdpi.com The introduction of a strong electron-donating group, such as an amino or alkoxy group, at the C-4 position is a common strategy to enhance the fluorescent properties of the naphthalimide core. mdpi.com

The general mechanism for many naphthalimide-based sensors involves photoinduced electron transfer (PET). mdpi.com In the "off" state, the fluorescence of the naphthalimide is quenched by PET from a receptor unit. Upon binding of an analyte to the receptor, the PET process is inhibited, leading to a restoration of fluorescence ("on" state). mdpi.com

Naphthalimide-based fluorescent chemosensors have been successfully developed for the detection of a variety of metal cations and anions. rsc.org The selectivity of these sensors is determined by the nature of the receptor unit attached to the naphthalimide fluorophore.

For the detection of metal cations, various receptor moieties have been employed. For example, naphthalimide derivatives functionalized with a piperazine (B1678402) group have been shown to act as fluorescent switches for Hg²⁺ and Cu²⁺ ions. proquest.com The interaction of the metal ion with the receptor modulates the fluorescence output, often through a quenching or enhancement mechanism. proquest.com The detection limits for these sensors can reach the nanomolar range, making them suitable for environmental and biological applications. proquest.com

| Naphthalimide Derivative | Target Cation | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| NI-1 (methylpyridine-piperazine functionalized) | Cu²⁺ | 1.5 x 10⁻⁸ M | Fluorescence quenching |

| NI-1 (methylpyridine-piperazine functionalized) | Hg²⁺ | 8.8 x 10⁻⁸ M | Fluorescence quenching |

| NI-2 (hydroxyphenyl-piperazine functionalized) | Hg²⁺ | Not specified | Fluorescence enhancement (turn-on) |

| MNP (morpholine and piperazine functionalized) | Fe³⁺ | 65.2 nM | Fluorescence enhancement (PET blocked) |

In the realm of anion detection, naphthalimide derivatives have also proven to be effective. nih.govacs.org The design of these sensors often incorporates hydrogen-bonding motifs or charged receptors to facilitate anion binding. nih.gov The interaction with the anion can lead to changes in the fluorescence properties of the naphthalimide core, enabling the detection of species like phosphate (B84403) derivatives. nih.gov For instance, a Cu²⁺-sensor complex based on a naphthalimide derivative was shown to be capable of sensing anionic phosphate derivatives through a displacement approach, which resulted in the recovery of the naphthalimide's luminescence. nih.gov

The binding specificity of naphthalimide-based sensors is a critical aspect of their design and is largely governed by the principle of molecular recognition. The receptor part of the sensor is engineered to have a specific size, shape, and electronic properties that are complementary to the target analyte.

For example, a naphthalimide-based fluorescent probe was developed for the selective detection of histidine in an aqueous solution. rsc.org This selectivity arises from the specific interactions between the sensor's receptor and the histidine molecule. Similarly, chiral recognition has been achieved using a naphthalimide dye assembled with cucurbit researchgate.neturil. nih.gov This system demonstrated the ability to differentiate between D- and L-enantiomers of phenylalanine and phenylalaninol through changes in fluorescence intensity. nih.gov

The binding event can be studied through various techniques, including fluorescence titration, which allows for the determination of binding constants and stoichiometry of the sensor-analyte complex. nih.gov Computational methods are also employed to predict and understand the binding interactions and the resulting changes in the photophysical properties of the naphthalimide derivative. nih.gov

Development of Chromogenic and "Naked-Eye" Detectors

The development of sensors for the visual detection of environmentally and biologically important anions has garnered significant attention. While specific studies focusing on this compound as the primary active component in chromogenic and "naked-eye" detectors for fluoride (B91410), cyanide, and hydroxide (B78521) ions are not readily found, the broader family of naphthalene derivatives has shown considerable promise in this area.